Copper;furan-2-carboxylate
Description
Overview of Furan (B31954) Carboxylate Ligands in Coordination Chemistry
Furan-2-carboxylic acid, also known as pyromucic acid, is a heterocyclic compound featuring a five-membered aromatic ring containing an oxygen atom and a carboxylic acid group at the 2-position. tandfonline.com The deprotonated form, furan-2-carboxylate (B1237412), is an excellent ligand for coordinating with metal ions. Its versatility stems from the various ways it can bind to a metal center. It can act as a monodentate ligand, using only one of the carboxylate oxygen atoms to form a bond. Alternatively, it can function as a bidentate ligand, either by chelating to a single metal ion through both carboxylate oxygens or by bridging two different metal ions. tandfonline.comtandfonline.com This bridging capability is crucial for the formation of polynuclear complexes and extended network structures like metal-organic frameworks (MOFs). iaea.orgrsc.org The furan ring itself can also participate in coordination, with the ring oxygen atom sometimes interacting with the metal ion, further expanding its coordination possibilities. iaea.orgtandfonline.com This multifaceted coordinating behavior allows for the construction of a wide range of molecular architectures with varying dimensionalities. iaea.org
Significance of Copper(II) Complexes in Contemporary Chemical Research
Copper(II) ions are of particular interest in coordination chemistry for several reasons. As a d⁹ transition metal ion, Cu(II) complexes often exhibit interesting electronic and magnetic properties. tandfonline.comresearchgate.netmdpi.comrsc.org The Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in electronically degenerate states, is frequently observed in octahedral Cu(II) complexes, leading to elongated axial bonds and a variety of coordination geometries such as square pyramidal or distorted octahedral. tandfonline.comresearchgate.net This structural flexibility contributes to the diversity of copper(II) coordination compounds. rsc.org Furthermore, copper(II) carboxylate complexes are known to form characteristic dinuclear "paddlewheel" structures, where four carboxylate ligands bridge two copper centers. nih.govmdpi.comnih.gov These complexes have been extensively studied for their magnetic exchange interactions between the two copper ions. mdpi.com The inherent properties of copper(II) complexes make them valuable in fields ranging from materials science to catalysis. mdpi.comnih.govfrontiersin.org
Scope and Research Focus on Copper Furan-2-Carboxylate Systems
The research focused on copper furan-2-carboxylate systems aims to understand the interplay between the versatile furan-2-carboxylate ligand and the unique properties of the copper(II) ion. A primary area of investigation is the synthesis and structural characterization of new copper furan-2-carboxylate complexes. tandfonline.comtandfonline.com This involves determining their molecular and crystal structures using techniques like single-crystal X-ray diffraction. tandfonline.comnih.gov
A significant aspect of this research is the study of the various coordination modes adopted by the furan-2-carboxylate ligand and the resulting geometries of the copper(II) centers. tandfonline.comiaea.org For instance, in the complex [Cu(fura)₂(bpy)(H₂O)], the copper(II) center is five-coordinated in a distorted square pyramid geometry, with two furan-2-carboxylate ligands coordinating through one oxygen atom each. tandfonline.com In other structures, the carboxylate group can act as a bridge between two copper ions, leading to the formation of dinuclear or polynuclear complexes. iaea.org
The magnetic properties of these compounds are also a key research focus, particularly in dinuclear paddlewheel structures where antiferromagnetic coupling between the copper(II) centers is often observed. mdpi.com Spectroscopic techniques, such as infrared (IR) and UV-visible spectroscopy, are crucial for characterizing the bonding and electronic structure of these complexes. nih.govtandfonline.com The synthesis of heteroleptic complexes, which contain more than one type of ligand in addition to furan-2-carboxylate, is another important avenue of research, as the introduction of co-ligands can significantly influence the final structure and properties of the complex. tandfonline.comnih.gov
Detailed Research Findings
Recent studies have provided valuable insights into the structure and properties of copper furan-2-carboxylate complexes. One notable example is the synthesis and characterization of a novel mixed-ligand complex, [Cu(fura)₂(bpy)(H₂O)], where 'fura' is furan-2-carboxylate and 'bpy' is 2,2'-bipyridine (B1663995). tandfonline.comtandfonline.com
X-ray diffraction analysis revealed that this complex crystallizes in the monoclinic system with the space group P2(1)/c. tandfonline.comtandfonline.com The central copper(II) ion is in a five-coordinate environment, displaying a distorted square pyramidal geometry. tandfonline.com The base of the pyramid is formed by two nitrogen atoms from the 2,2'-bipyridine ligand and two oxygen atoms from two separate furan-2-carboxylate ligands. tandfonline.com The apical position is occupied by an oxygen atom from a water molecule. tandfonline.com
The furan-2-carboxylate ligands in this structure act in a monodentate fashion, each coordinating to the copper ion through a single carboxylate oxygen atom. tandfonline.com The crystal structure is further stabilized by a network of hydrogen bonds. Intramolecular hydrogen bonds are observed between the coordinated water molecule and both the coordinated and uncoordinated oxygen atoms of the furan-2-carboxylate ligands. tandfonline.com Additionally, intermolecular hydrogen bonds involving the coordinated water and an uncoordinated oxygen atom of an adjacent furan-2-carboxylate ligand link the molecular units. tandfonline.com
The table below summarizes key crystallographic data for [Cu(fura)₂(bpy)(H₂O)]. tandfonline.com
| Parameter | Value |
| Chemical Formula | C₂₀H₁₆CuN₂O₇ |
| Formula Weight | 479.90 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 9.034(2) |
| b (Å) | 10.158(2) |
| c (Å) | 21.010(4) |
| β (°) | 94.33(3) |
| Volume (ų) | 1920.8(7) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.660 |
Selected bond lengths around the copper(II) center are also noteworthy. The Cu-N bond lengths are approximately 2.017 Å, while the Cu-O bond lengths with the furan-2-carboxylate ligands are around 1.95 Å. tandfonline.com The bond between copper and the apical water oxygen is longer, as is typical for such geometries. tandfonline.com A weak interaction also exists between the copper center and the other oxygen atom of one of the furan-2-carboxylate ligands, which could be considered as leading to a strongly distorted octahedral geometry. tandfonline.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H6CuO6 |
|---|---|
Molecular Weight |
285.70 g/mol |
IUPAC Name |
copper;furan-2-carboxylate |
InChI |
InChI=1S/2C5H4O3.Cu/c2*6-5(7)4-2-1-3-8-4;/h2*1-3H,(H,6,7);/q;;+2/p-2 |
InChI Key |
OBSQZDSQVQLRQZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=COC(=C1)C(=O)[O-].C1=COC(=C1)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Ii. Synthetic Routes and Methodologies for Copper Furan 2 Carboxylate Complexes
Conventional Synthetic Approaches
Conventional methods for synthesizing copper furan-2-carboxylate (B1237412) complexes often involve direct reactions between a copper salt and furan-2-carboxylic acid or its derivatives under ambient or slightly elevated temperatures. Solvothermal synthesis, a popular method for generating coordination polymers, has also been effectively employed.
Direct Reaction of Copper Salts with Furan-2-Carboxylic Acid
A common and direct route to synthesizing copper(II) furan-2-carboxylate complexes involves the reaction of a copper(II) salt with furan-2-carboxylic acid. A representative example is the synthesis of diaquabis(furan-2-carboxylato)copper(II), [Cu(Furc)₂(H₂O)₂]. In a typical procedure, furan-2-carboxylic acid is dissolved in water, and a basic copper salt, such as copper(II) carbonate basic (Cu(CO₃)Cu(OH)₂), is added slowly. acs.org The mixture is stirred, typically overnight, to allow for the complete reaction. The resulting solid product is then filtered, washed with water, and dried under a vacuum. acs.org This method provides a straightforward pathway to simple copper carboxylate complexes.
Table 1: Synthesis of [Cu(Furc)₂(H₂O)₂]
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |
|---|
Solvothermal Synthesis of Copper(II) Furan-2,5-Dicarboxylate (B1257723) Coordination Polymers
Solvothermal synthesis is a powerful technique for preparing crystalline coordination polymers. cmu.edursc.org This method involves heating the reactants in a sealed vessel in the presence of a solvent at temperatures above its boiling point. For copper(II) furan-2,5-dicarboxylate coordination polymers, this approach has been successfully utilized. semanticscholar.org In a typical solvothermal synthesis, a copper(II) salt, such as copper(II) nitrate, is combined with furan-2,5-dicarboxylic acid in a suitable solvent system, which can be a mixture of organic solvents and water (e.g., ethanol (B145695)/water). cmu.edu The mixture is sealed in a reactor and heated to a specific temperature for a defined period, after which it is cooled slowly to allow for the formation of crystals. cmu.edu This method can lead to the formation of robust framework structures with potential applications in areas like gas adsorption. semanticscholar.org The reducing conditions that can be prevalent at high temperatures in solvents like ethanol can sometimes lead to the formation of mixed-valence Cu(I)-Cu(II) species. cmu.edu
Synthesis of Mixed-Ligand Copper Furan-2-Carboxylate Complexes
The incorporation of additional ligands, known as ancillary or co-ligands, into the coordination sphere of copper furan-2-carboxylate complexes allows for the fine-tuning of their structural and functional properties. Nitrogen-donor ligands are commonly used for this purpose.
Incorporation of Nitrogen-Donor Ancillary Ligands (e.g., 2,2′-bipyridine, pyrazole)
The synthesis of mixed-ligand copper furan-2-carboxylate complexes often involves a one-pot reaction where a copper(II) salt, furan-2-carboxylic acid, and a nitrogen-donor ligand are combined. For instance, a complex such as [Cu(fura)₂(bpy)(H₂O)] (where fura is furan-2-carboxylate and bpy is 2,2'-bipyridine) can be synthesized by first reacting a copper(II) salt like CuCl₂·2H₂O with 2,2'-bipyridine (B1663995) in ethanol. tandfonline.comtandfonline.com To this mixture, a solution of furan-2-carboxylic acid is added, leading to the formation of the desired mixed-ligand complex. tandfonline.comtandfonline.com The product can then be crystallized by slow evaporation of the solvent. tandfonline.comtandfonline.com
Similarly, pyrazole (B372694) (Hpz) has been used as an ancillary ligand. The reaction of pre-synthesized [Cu(Furc)₂(H₂O)₂] with pyrazole in methanol (B129727) can yield various products depending on the stoichiometry and crystallization conditions. acs.org Fractional crystallization of the resulting solution can lead to the isolation of different mononuclear species, demonstrating the influence of the ancillary ligand on the final structure. acs.org
Table 2: Examples of Mixed-Ligand Copper Furan-2-Carboxylate Complexes
| Copper Source | Furan (B31954) Carboxylate Source | Ancillary Ligand | Product |
|---|---|---|---|
| CuCl₂·2H₂O | α-Furoic acid | 2,2'-bipyridine | [Cu(fura)₂(bpy)(H₂O)] |
Synthesis of Copper(I) Furan-2-Thiocarboxylate Complexes
The synthesis of copper(I) complexes with furan-2-thiocarboxylate (fCOS⁻) involves the use of a Cu(I) starting material or the in-situ reduction of Cu(II). These complexes are of interest for their potential catalytic activities. rsc.orgrsc.org A general synthetic route involves the reaction of a copper(I) source, often stabilized by phosphine (B1218219) ligands, with a salt of furan-2-thiocarboxylic acid. For example, complexes like [(PPh₃)₂Cu(fCOS)] can be synthesized by reacting a methanolic solution of the sodium salt of furan-2-thiocarboxylate with a suspension of [(PPh₃)₂Cu(NO₃)] in methanol. rsc.org The reaction mixture is stirred for a couple of hours, and the resulting precipitate is collected and can be recrystallized. rsc.org The furan-2-thiocarboxylic acid ligand itself is typically prepared beforehand by reacting 2-furoyl chloride with a solution of potassium hydrosulfide (B80085) (KSH). rsc.org
The coordination environment around the Cu(I) center in these complexes can vary, including distorted trigonal pyramidal and trigonal planar geometries. rsc.org Dimeric structures have also been observed. rsc.org
Control over Coordination Motifs and Product Selectivity during Synthesis
The final structure and coordination motif of copper furan-2-carboxylate complexes are highly dependent on the synthetic conditions. Several factors can be manipulated to control the outcome of the synthesis. The choice of ancillary ligand plays a crucial role in determining the final structure. For example, the use of bulky phosphine ligands like triphenylphosphine (B44618) (PPh₃) can stabilize monomeric or dimeric Cu(I) furan-2-thiocarboxylate complexes. rsc.org The basicity of the carboxylate ligand can also influence the self-assembly process, particularly in reactions involving ligands that can be deprotonated, such as pyrazole. acs.org
Solvent systems, reaction temperature, and the molar ratios of the reactants are also critical parameters. In solvothermal synthesis, the temperature can influence not only the crystallinity but also the dimensionality of the resulting coordination polymer. Furthermore, the choice of solvent can affect the solubility of the reactants and intermediates, thereby directing the reaction toward a specific product. The careful control of these synthetic variables allows for a degree of predictability in the formation of desired copper furan-2-carboxylate complexes with specific coordination environments.
Iii. Structural Elucidation and Molecular Architecture of Copper Furan 2 Carboxylate Complexes
X-ray Crystallographic Analysis of Copper Furan-2-Carboxylate (B1237412) Complexes
Analysis of Furan-2-Carboxylate Ligand Coordination Modes
The furan-2-carboxylate anion can bind to copper(II) centers through several distinct modes, primarily involving the oxygen atoms of the carboxylate group and, in some cases, the oxygen atom of the furan (B31954) ring. This versatility leads to the formation of mononuclear, dinuclear, or polymeric structures.
In the monodentate coordination mode, the furan-2-carboxylate ligand binds to the copper(II) ion through only one of its carboxylate oxygen atoms. A prime example is observed in the complex [Cu(fura)₂(bpy)(H₂O)] (where fura is α-furan carboxylate and bpy is 2,2'-bipyridine). tandfonline.comtandfonline.com In this structure, the copper(II) center is five-coordinated in a distorted square pyramidal geometry. tandfonline.com Two furan-2-carboxylate ligands occupy the basal plane of the pyramid, each binding to the copper center in a monodentate fashion through one oxygen atom. tandfonline.com
The key structural parameters for this coordination are summarized in the table below. The Cu-O bond distances for the monodentate furan-2-carboxylate ligands are approximately 1.969 Å, which is shorter than the Cu-O bond to the axially coordinated water molecule (2.234 Å). tandfonline.com This difference highlights the stronger equatorial bonding of the carboxylate ligand compared to the axial water ligand. tandfonline.com In another complex, a carboxylate anion coordinated to one copper center (Cu1) also acts as a monodentate ligand with a Cu1–O2 bond length of 1.968(3) Å. acs.org
| Bond | Distance (Å) | Reference |
|---|---|---|
| Cu-O (furan-2-carboxylate) | 1.969 (average) | tandfonline.com |
| Cu-O (water) | 2.234(3) | tandfonline.com |
| Cu-N (bipyridine) | 2.017 (average) | tandfonline.com |
Bidentate chelation involves the furan-2-carboxylate ligand binding to a single copper center through two donor atoms. While symmetric O,O'-bidentate chelation from the carboxylate group is a known coordination mode for carboxylates, a more unique asymmetric chelation has been observed in a copper furan-2-carboxylate complex. acs.org In this instance, the ligand asymmetrically chelates a copper ion (Cu2) by utilizing one carboxylate oxygen atom (O5) and the furan ring's oxygen atom (O7). acs.org
This interaction results in significantly different bond lengths, with the Cu2–O5 distance being 1.999(6) Å, typical for a primary coordination bond, while the Cu2–O7 distance is much longer at 2.534(5) Å, indicating a weaker, semi-coordinate bond. acs.org This asymmetric chelation, involving the furan oxygen, showcases the multifunctional coordinating capacity of the furan-2-carboxylate ligand beyond its carboxylate group. acs.org The complexation of copper with bioactive ligands can be enhanced as a result of chelation, which increases the lipophilic character. nih.gov
| Bond | Distance (Å) | Reference |
|---|---|---|
| Cu2-O5 (carboxylate) | 1.999(6) | acs.org |
| Cu2-O7 (furan ring) | 2.534(5) | acs.org |
The most iconic structural motif for copper(II) carboxylates is the dinuclear "paddlewheel" structure. orientjchem.orgsemanticscholar.orgresearchgate.netnih.gov In this arrangement, two copper(II) ions are bridged by four carboxylate ligands. orientjchem.orgsemanticscholar.org Each furan-2-carboxylate ligand spans the two copper centers, with each of its carboxylate oxygen atoms binding to one of the copper ions in a syn-syn bridging fashion. nih.govnih.gov This configuration creates a cage-like dimeric unit, formally described as [Cu₂(μ-O₂CR)₄L₂], where L represents an axial ligand that caps (B75204) the structure. orientjchem.org
The coordination geometry around each copper ion is typically a distorted square pyramid. nih.govsemanticscholar.org The base of the pyramid is formed by the four oxygen atoms from the four bridging carboxylate ligands, and the apical position is occupied by the axial ligand (e.g., a solvent molecule like water or acetonitrile). semanticscholar.orgnih.gov The Cu-O bond lengths in the basal plane are typically in the range of 1.95 Å to 1.97 Å. semanticscholar.orgnih.gov A key feature of these paddlewheel structures is the short distance between the two copper centers, often around 2.6 Å, which can lead to significant antiferromagnetic coupling between the metal ions. orientjchem.orgnih.gov
| Parameter | Typical Value | Reference |
|---|---|---|
| Cu-Cu Distance | ~2.60 - 2.64 Å | orientjchem.orgnih.gov |
| Equatorial Cu-O (carboxylate) Distance | ~1.96 Å | orientjchem.orgnih.gov |
| Axial Cu-L Distance | ~2.15 - 2.24 Å | orientjchem.orgnih.gov |
Intermolecular Interactions and Supramolecular Assembly
The assembly of individual copper furan-2-carboxylate complex units into larger, ordered supramolecular structures is governed by non-covalent intermolecular interactions. These forces, though weaker than covalent or coordinate bonds, are crucial in determining the final crystal packing.
Hydrogen bonding is a dominant force in the crystal engineering of these complexes, particularly when protic solvents (like water) or ligands with hydrogen-bond donor/acceptor sites are present. nih.govnih.gov In the crystal structure of [Cu(fura)₂(bpy)(H₂O)], an extensive and complex network of hydrogen bonds is observed. tandfonline.comtandfonline.com
These interactions can be categorized as:
Intramolecular: The coordinated water molecule forms hydrogen bonds with both a coordinated (O7–H···O5, 3.058 Å) and an uncoordinated (O7–H···O6, 2.776 Å) oxygen atom of the furan-2-carboxylate ligands within the same complex unit. tandfonline.comtandfonline.com
Intermolecular: The coordinated water molecule also links adjacent complex units by forming a hydrogen bond with an uncoordinated carboxylate oxygen atom of a neighboring molecule (O7–H···O3, 2.771 Å). tandfonline.comtandfonline.com Weaker C–H···O interactions involving the bipyridine and furan rings further stabilize the crystal lattice. tandfonline.comresearchgate.net
| Interaction Type | Donor-Acceptor | Distance (Å) | Reference |
|---|---|---|---|
| Intramolecular | O(water)-H···O(coord. carboxylate) | 3.058(4) | tandfonline.comtandfonline.com |
| Intramolecular | O(water)-H···O(uncoord. carboxylate) | 2.776(4) | tandfonline.comtandfonline.com |
| Intermolecular | O(water)-H···O(uncoord. carboxylate) | 2.771(5) | tandfonline.comtandfonline.com |
When aromatic rings, such as the furan ring of the carboxylate ligand or other co-ligands like bipyridine, are present in the structure, π-π stacking interactions can play a significant role in the supramolecular assembly. researchgate.netrsc.org These interactions arise from the attractive, non-covalent forces between the electron clouds of parallel or nearly parallel aromatic rings.
In the structure of [Cu(fura)₂(bpy)(H₂O)], π-π stacking is observed between neighboring furan rings and also between adjacent 2,2'-bipyridine (B1663995) rings. tandfonline.com These interactions help to organize the complex units into well-defined stacks within the crystal lattice. tandfonline.com
Furan-Furan Stacking: The mean separation between adjacent furan rings is 3.6257 Å. tandfonline.com
Bipyridine-Bipyridine Stacking: The mean separation between adjacent bipyridine rings is 3.705 Å. tandfonline.com
The dihedral angle for both types of stacking interactions is very small (0.008°), indicating a nearly parallel arrangement that maximizes the orbital overlap and attractive forces. tandfonline.com These stacking interactions, in conjunction with hydrogen bonding, create a multidimensional supramolecular architecture. acs.orgrsc.org
| Interacting Rings | Mean Separation (Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Furan - Furan | 3.6257 | 0.008 | tandfonline.com |
| Bipyridine - Bipyridine | 3.705 | 0.008 | tandfonline.com |
Formation of Coordination Polymers and Supramolecular Chains
Copper(II) ions, in conjunction with the furan-2-carboxylate ligand, exhibit a strong propensity to form extended structures, leading to the generation of coordination polymers and supramolecular chains. The versatile coordination behavior of the carboxylate group, which can act as a bridging ligand between metal centers, is a key factor in the construction of these polymeric architectures.
In a notable example, the reaction of copper(II) salts with 2,5-furandicarboxylic acid has been shown to produce one-dimensional (1D) coordination polymers. researchgate.net In these structures, the furan-2,5-dicarboxylate (B1257723) ligands act as linkers, bridging adjacent copper(II) centers to form infinite chains. researchgate.net These chains are not isolated within the crystal lattice; they further interact with neighboring chains through non-covalent forces. Hydrogen bonding interactions and π-π stacking between the aromatic furan rings and any co-ligands, such as 2,2'-bipyridine, play a crucial role in assembling these 1D chains into more complex three-dimensional supramolecular structures. researchgate.net
The bridging functionality of the carboxylate group is a fundamental aspect of forming these extended networks. The carboxylate can bridge two metal centers in a syn-syn, syn-anti, or anti-anti fashion, leading to a variety of chain and layer structures. This bridging facilitates electronic communication between the copper centers, which can influence the magnetic properties of the material. ias.ac.in
Solvent Molecule Incorporation and Disorder Analysis
A prime example is the complex diaquabis(furan-2-carboxylato)copper(II), [Cu(Furc)₂(H₂O)₂]. acs.org In this mononuclear complex, two water molecules are directly coordinated to the copper(II) center, occupying the axial positions of a distorted octahedral geometry. acs.org These coordinated water molecules are integral to the primary coordination sphere and significantly influence the electronic properties and stereochemistry of the complex.
Beyond direct coordination, solvent molecules can be held within the crystal lattice by hydrogen bonds. These lattice-solvated molecules can fill voids in the crystal structure and establish an extensive hydrogen-bonding network that links individual complex units, contributing to the formation of a stable three-dimensional supramolecular architecture.
In some instances, the incorporated solvent molecules may exhibit crystallographic disorder. This phenomenon arises when a solvent molecule occupies multiple positions within the crystal lattice with varying occupancy factors. Disorder can occur due to thermal motion or the presence of multiple, energetically similar orientations of the solvent molecule within a crystal cavity. The analysis of such disorder is crucial for an accurate refinement of the crystal structure and a complete understanding of the crystal packing and intermolecular interactions. While detailed disorder analysis is specific to individual crystal structures, its potential presence is an important consideration in the crystallographic study of these solvated complexes.
Advanced Spectroscopic Characterization of Copper Furan-2-Carboxylate Complexes
Spectroscopic techniques provide invaluable insights into the bonding, structure, and electronic properties of copper furan-2-carboxylate complexes. Infrared and electronic absorption spectroscopies are particularly powerful tools for probing the coordination environment of the copper(II) ion and the nature of the metal-ligand interactions.
Infrared (IR) Spectroscopy for Ligand-Metal Coordination Analysis
Infrared spectroscopy is a fundamental technique for characterizing the coordination of the furan-2-carboxylate ligand to the copper(II) center. The vibrational frequencies of the carboxylate group are particularly sensitive to its coordination mode.
The most diagnostic IR absorption bands for analyzing carboxylate coordination are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The positions of these bands, and more importantly, the difference between them (Δν = νₐₛ - νₛ), can be used to distinguish between different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging.
For the free furan-2-carboxylate anion, the Δν value is typically in a specific range. Upon coordination to a metal ion, the positions of the νₐₛ and νₛ bands shift. For instance, in the complex [Cu(Furc)₂(H₂O)₂], the IR spectrum shows characteristic bands at 1606 cm⁻¹ and 1584 cm⁻¹ for the asymmetric stretching and at 1417 cm⁻¹ for the symmetric stretching of the carboxylate group. acs.org
| Complex | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Inferred Coordination Mode |
|---|---|---|---|---|
| [Cu(Furc)₂(H₂O)₂] | 1606, 1584 | 1417 | ~189, ~167 | Bidentate/Monodentate character |
| Generic Cu(II) Phenylcarboxylates | - | - | 157 - 176 | Bidentate |
In the far-infrared region of the spectrum, weaker absorption bands corresponding to the stretching vibrations of the metal-ligand bonds can be observed. The appearance of new bands that are not present in the spectrum of the free ligand can be assigned to these vibrations, providing direct evidence of coordination.
Electronic Absorption (UV-Vis/Diffuse Reflectance) Spectroscopy
Electronic absorption spectroscopy, in both solution (UV-Vis) and solid state (diffuse reflectance), provides information about the electronic structure and the geometry of the d-orbitals of the copper(II) ion. Copper(II) complexes, having a d⁹ electronic configuration, are typically colored due to electronic transitions involving the d-orbitals.
The electronic spectra of copper(II) furan-2-carboxylate complexes are generally characterized by two main features: a broad, low-intensity band in the visible or near-infrared region and more intense bands in the ultraviolet region.
The broad band in the visible region, often centered around 550-800 nm, is assigned to d-d transitions. bch.romdpi.com For a copper(II) ion in a distorted octahedral or square pyramidal geometry, the degeneracy of the five d-orbitals is lifted, allowing for electronic transitions between them. The position and shape of this band are highly sensitive to the coordination geometry around the copper(II) ion. For instance, a shift in the maximum absorption of this band can indicate a change in the ligand field strength or a distortion from an ideal geometry. bch.ro
The more intense bands observed in the UV region are typically assigned to ligand-to-metal charge transfer (LMCT) transitions. nih.gov These transitions involve the excitation of an electron from a high-energy orbital on the furan-2-carboxylate ligand to a vacant or partially filled d-orbital on the copper(II) ion. Intraligand π-π* transitions within the aromatic furan ring and the carboxylate group also contribute to the absorption in this region. bch.ro
| Transition Type | Typical Wavelength Range (nm) | Assignment |
|---|---|---|
| d-d Transitions | 550 - 800 | Electronic transitions between d-orbitals of the Cu(II) ion |
| Ligand-to-Metal Charge Transfer (LMCT) | < 400 | Electron transfer from ligand orbitals to Cu(II) d-orbitals |
| Intraligand (π-π*) | < 350 | Electronic transitions within the furan-2-carboxylate ligand |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Exchange Interactions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying systems with unpaired electrons, such as Cu(II) complexes. nih.gov It provides detailed insights into the electronic structure, spin state, and magnetic interactions within the molecular framework. mdpi.com
The interaction between the unpaired electron spin and an external magnetic field in a Cu(II) complex is described by the g-tensor. mdpi.com Analysis of the principal values of this tensor provides critical information about the electronic environment and the nature of the ground-state orbital of the copper ion. ethz.ch For Cu(II) complexes, which have a 3d⁹ electron configuration, the EPR spectrum is typically described by the principal values g|| and g⊥ for axial symmetry, or gx, gy, and gz for lower (rhombic) symmetry. ethz.chcardiff.ac.uk
In many copper carboxylate complexes, the Cu(II) ion is in a distorted octahedral or square-pyramidal geometry. researchgate.net For an axially elongated geometry, the ground state is typically d(x²-y²), which results in a g-tensor with g|| > g⊥ > 2.0023. ethz.ch The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is due to spin-orbit coupling and provides a measure of the covalent character of the metal-ligand bonds. The specific values are sensitive to the nature and arrangement of the coordinating ligands. mdpi.com
| Complex Type | g|| | g⊥ | Symmetry/Ground State |
|---|---|---|---|
| Monomeric Cu(II) Carboxylate | 2.30 - 2.40 | 2.05 - 2.08 | Axial / d(x²-y²) |
| Dimeric Cu(II) Carboxylate | 2.34 - 2.39 | 2.06 - 2.09 | Axial / d(x²-y²) |
The strength and nature of this interaction are quantified by the isotropic exchange constant, J. The spin Hamiltonian for this interaction is given by H = -2J(S₁·S₂), where S₁ and S₂ are the spin operators for the two copper ions.
Antiferromagnetic coupling (J < 0): The spins prefer to align in opposite directions, resulting in a singlet ground state. This is common in many bridged copper carboxylate dimers. researchgate.net
Ferromagnetic coupling (J > 0): The spins prefer to align in the same direction, leading to a triplet ground state.
The value of J is typically determined by analyzing the temperature dependence of the magnetic susceptibility, often in conjunction with EPR spectroscopy, which can detect the transitions within the triplet state.
| Complex Structure | J Value (cm⁻¹) | Type of Interaction |
|---|---|---|
| Syn-syn Bridged Dimer | -250 to -350 | Strong Antiferromagnetic |
| μ-oxo Bridged Dimer | -150 to -500 | Very Strong Antiferromagnetic |
| (μ-carboxylate)(μ-hydroxo) Bridged | -200 to +100 | Varies (Antiferro- or Ferromagnetic) |
EPR spectroscopy can be used to determine the distance between paramagnetic centers, such as two Cu(II) ions, through the analysis of the magnetic dipole-dipole interaction. researchgate.netresearchgate.net For interacting S=1/2 ions that form a triplet state (S=1), the EPR spectrum may show a nominally "forbidden" half-field transition (ΔMₛ = ±2) at approximately half the magnetic field of the main allowed transitions (ΔMₛ = ±1). researchgate.net
The intensity of this half-field signal is inversely proportional to the sixth power of the distance (r) between the two copper ions (I ∝ 1/r⁶). By measuring the ratio of the integrated intensities of the half-field and the main allowed peaks, the average intermolecular Cu-Cu distance can be calculated. researchgate.net This method provides a valuable tool for structural analysis, especially in powdered or frozen solution samples where single-crystal X-ray diffraction is not feasible. researchgate.netresearchgate.net
| Complex Type | Method | Determined Distance (Å) |
|---|---|---|
| Copper(II) Porphyrin Clusters | Half-field transition intensity ratio | 6.5 - 8.9 researchgate.net |
| Copper(II) Carboxylate Powders | Half-field transition analysis | Correlates well with X-ray data researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Local Structural Information
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local geometric structure of an absorbing atom. nih.govscispace.com It is particularly useful for studying non-crystalline materials. ias.ac.in The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govscispace.com
The XANES region refers to the features at and just above the absorption edge. The position and shape of the absorption edge are highly sensitive to the oxidation state and coordination environment of the absorbing atom. nih.govrsc.org For copper complexes, the K-edge, which corresponds to the excitation of a 1s core electron, is analyzed.
A fundamental principle is that the absorption edge energy increases with a higher oxidation state of the metal ion. calstate.edugeologyscience.ru Therefore, the XANES spectrum of a Cu(II) complex will be shifted to a higher energy compared to a Cu(I) complex. geologyscience.ru In addition to the edge position, specific pre-edge features can be diagnostic. Cu(II) complexes often exhibit a weak pre-edge peak around 8977-8978 eV, which is assigned to the formally dipole-forbidden 1s→3d transition. ias.ac.ingeologyscience.ru The main absorption edge corresponds to the 1s→4p transition. researchgate.net Analysis of the first derivative of the XANES spectrum can also be used to precisely determine the oxidation state, with maxima at distinct energies for Cu(0), Cu(I), and Cu(II). researchgate.net For copper furan-2-carboxylate, XANES analysis is expected to confirm the +2 oxidation state of the copper center. researchgate.netrsc.org
| Oxidation State | Pre-edge Feature (1s→3d) Energy (eV) | Main Edge Feature (1s→4p) Energy (eV) | First Derivative Maxima (eV) |
|---|---|---|---|
| Cu(I) | N/A (d¹⁰ configuration) | ~8983 - 8984 geologyscience.ru | ~8981 researchgate.net |
| Cu(II) | ~8977 - 8978 ias.ac.ingeologyscience.ru | > 8985 researchgate.net | ~8984 - 8985 researchgate.net |
The EXAFS region consists of oscillations that appear at energies well above the absorption edge. scispace.com These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of the EXAFS spectrum provides quantitative information about the local structure around the absorbing atom, including:
Identity of neighboring atoms: Different elements have different backscattering characteristics.
Coordination number (CN): The number of nearest-neighbor atoms.
Interatomic distances: The bond lengths between the absorbing atom and its neighbors. ias.ac.in
For copper furan-2-carboxylate, the copper atom is expected to be coordinated by oxygen atoms from the carboxylate groups and potentially water molecules. EXAFS analysis can precisely determine the Cu-O bond distances and the coordination number in the first coordination shell. ias.ac.inresearchgate.net In studies of related copper-carboxylate complexes, EXAFS has been successfully used to identify a first coordination sphere formed by 4-5 oxygen atoms with Cu-O distances around 2.00 Å. researchgate.netnih.gov This technique is invaluable for elucidating the local coordination geometry in complexes that may not be available as single crystals. ias.ac.in
| Scattering Path | Coordination Number (CN) | Distance (R) in Å |
|---|---|---|
| Cu-O (First Shell) | 4 - 6 | 1.95 - 2.10 researchgate.netacs.org |
| Cu-C (Second Shell) | Variable | ~2.8 - 3.0 |
| Cu-Cu (in Dimers) | 1 | ~2.6 - 2.7 ias.ac.in |
Other Characterization Techniques
Beyond single-crystal X-ray diffraction, a variety of analytical methods are employed to confirm the composition and probe the electronic and magnetic properties of copper furan-2-carboxylate complexes. Elemental analysis provides fundamental validation of the empirical formula, while magnetic susceptibility measurements offer deep insights into the electronic structure and the nature of interactions between copper centers in polynuclear species.
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and sometimes other elements within a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed chemical formula. A close agreement between the found and calculated values serves as crucial evidence for the purity and elemental composition of the synthesized complex.
For instance, the elemental analysis of the mononuclear complex diaquabis(furan-2-carboxylato)copper(II), with the formula C₁₀H₁₀CuO₈, confirms its composition. The experimentally determined percentages of carbon and hydrogen show good agreement with the calculated theoretical values, validating the proposed molecular formula. acs.org
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 37.33 | 37.23 |
| Hydrogen (H) | 3.13 | 3.22 |
Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of copper(II) complexes, which possess a d⁹ electron configuration and thus a single unpaired electron (S = 1/2). These measurements can reveal whether the copper centers in a complex are magnetically isolated (paramagnetic) or if they interact with each other (ferromagnetically or antiferromagnetically) in polynuclear structures.
For mononuclear copper(II) complexes, the effective magnetic moment (μ_eff) is typically close to the spin-only value of 1.73 Bohr magnetons (μ_B). The experimental value for diaquabis(furan-2-carboxylato)copper(II) at 292 K is 1.98 μ_B, which is characteristic for a magnetically non-interacting Cu(II) ion. acs.org
In polynuclear complexes, such as the trinuclear species involving 2-furoate ligands, the situation is more complex. The magnetic properties of a linear trinuclear complex, [Cu₃(2-furoate)₄(H₂TEA)₂] (where H₃TEA is triethanolamine), have been studied in detail. scispace.com The magnetic behavior is primarily dictated by the exchange interactions between the central copper ion (Cu1) and the terminal copper ions (Cu2 and Cu2A).
The temperature dependence of the magnetic susceptibility can be modeled using a Hamiltonian that considers these interactions. For this trinuclear 2-furoate complex, it was found that the dominant interaction between the central and terminal copper ions (J₁₂) is ferromagnetic, while the interaction between the two terminal copper ions (J₂₃) is negligible. scispace.com High-field, high-frequency EPR spectroscopy was used to determine the zero-field splitting parameters (D and E), which are crucial for accurately interpreting the magnetic data. scispace.com
| Compound | μ_eff (μ_B) at T (K) | Magnetic Coupling Constant (J) (cm⁻¹) | Zero-Field Splitting (D) (cm⁻¹) | Reference |
|---|---|---|---|---|
| Diaquabis(furan-2-carboxylato)copper(II) | 1.98 at 292 | N/A (mononuclear) | N/A | acs.org |
| [Cu₃(2-furoate)₄(H₂TEA)₂] | N/A | J₁₂ = +12.0 (Ferromagnetic) | 0.145 | scispace.com |
Iv. Theoretical and Computational Investigations of Copper Furan 2 Carboxylate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central computational method for studying metal-organic complexes, offering a balance between accuracy and computational cost. It is instrumental in exploring the fundamental characteristics of copper furan-2-carboxylate (B1237412) and related structures.
DFT calculations are employed to determine the optimized molecular geometries and to understand the electronic nature of copper(II) complexes. These calculations provide key bonding parameters, such as bond lengths and angles, which can be compared with experimental data from X-ray crystallography. biointerfaceresearch.comresearchgate.net For copper(II) carboxylate systems, DFT helps in analyzing the interaction between the copper ion's d-orbitals and the ligand's orbitals.
In systems involving paramagnetic Cu(II) centers and radical ligands, DFT is used to study the magnetic exchange interactions. nih.gov The calculations can reveal the spin density distribution, showing how the unpaired electron is delocalized across the metal ion and the furan-2-carboxylate ligand. nih.gov The nature of the magnetic coupling (ferromagnetic or antiferromagnetic) is highly dependent on the geometry and the overlap between the magnetic orbitals of the copper ion and the ligand. nih.gov For instance, the planarity of the CuN₂O₂ unit in related complexes leads to orthogonality between the metal and ligand's singly occupied molecular orbitals (SOMOs), which promotes ferromagnetic coupling. nih.gov
Table 1: Representative Bond Distances in Copper(II) Carboxylate Complexes Predicted by DFT Note: The following data is representative of typical copper(II) carboxylate structures as analyzed by DFT and may vary for the specific copper furan-2-carboxylate compound.
| Bond | Typical Distance (Å) | Reference |
| Cu-O (equatorial) | 1.962 - 1.976 | nih.gov |
| Cu...Cu | 2.606 - 2.624 | nih.gov |
DFT calculations serve as a powerful ally in the interpretation of experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) spectroscopy. By calculating the vibrational frequencies of the molecule in its optimized geometry, researchers can assign specific absorption bands in the experimental spectrum to particular molecular vibrations. researchgate.net
For copper carboxylates, this is particularly useful for understanding the coordination mode of the carboxylate group. The difference (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate (COO⁻) group is indicative of its binding mode (e.g., monodentate, bidentate bridging). nih.gov DFT calculations can predict these frequencies, helping to confirm the coordination environment suggested by experimental data. researchgate.netnih.gov For example, a calculated Δν value in the range of 170–250 cm⁻¹ for similar dinuclear Cu(II) carboxylates supports a bridging bidentate coordination mode. nih.gov
One of the key applications of DFT is the prediction of stable coordination geometries for metal complexes. nih.gov By calculating the total electronic energy of different possible structural arrangements, DFT can identify the lowest-energy (and thus most stable) conformation. For copper(II) complexes, common geometries include distorted octahedral, square pyramidal, or trigonal planar arrangements. biointerfaceresearch.comresearchgate.net DFT calculations can accurately predict these geometries, providing a theoretical model that can be validated against experimental crystal structures. researchgate.net These theoretical studies are crucial for understanding the factors that govern the formation of specific structures and their relative stabilities. nih.gov
Molecular Modeling and Simulation
Beyond static DFT calculations, molecular modeling and simulations are used to predict the behavior of materials in specific applications, such as gas storage and separation. nih.govresearchgate.net
Molecular modeling plays a critical role in evaluating the potential of metal-organic frameworks (MOFs) for gas adsorption applications. nih.govcam.ac.uk For systems based on copper and furan-dicarboxylates (a related ligand), simulations are used to predict gas uptake capacities and to understand the interactions between gas molecules and the framework. rsc.org
A key parameter derived from these simulations is the isosteric heat of adsorption (Qst), which quantifies the strength of the interaction between the gas molecules and the adsorbent material. In a study on self-assembled Cu-based coordination polymers derived from furan-2,5-dicarboxylic acid (Cu-FDC), the isosteric heat of hydrogen adsorption was calculated to be unusually high. rsc.orgrsc.org This high value is attributed to the optimal pore size (5.4–8 Å) and the polarizability of the furan (B31954) heterocycle, which enhances the van der Waals forces acting on the H₂ molecules. rsc.orgrsc.org
Table 2: Calculated Isosteric Heats of Hydrogen Adsorption for Copper-Based Coordination Polymers
| Compound | Isosteric Heat of H₂ Adsorption (kJ mol⁻¹) | Reference |
| Copper-furan-2,5-dicarboxylate (Cu-FDC) | 7.5 | rsc.org |
| Copper-thiophene-2,5-dicarboxylate (Cu-TDC) | 9.2 | rsc.org |
| Copper-terephthalic acid (Cu-BDC) | 7.0 | rsc.org |
These computational assessments are vital for screening potential materials and offering design clues to improve the gas uptake capacity of existing MOF architectures before undertaking more resource-intensive experimental synthesis. nih.gov
V. Advanced Functional Applications of Copper Furan 2 Carboxylate Complexes
Catalytic Activity of Copper Furan-2-Carboxylate (B1237412) Complexes
The catalytic prowess of copper complexes is well-established, and those incorporating the furan-2-carboxylate ligand are no exception. The ligand can influence the electronic properties and stability of the copper catalytic center, enhancing its activity and selectivity in various organic transformations.
"Click" Chemistry (Azide-Alkyne Cycloaddition) Catalysis
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgbeilstein-journals.org This reaction is exceptionally robust and can be performed under various conditions using different sources of solvated Cu(I). acs.org The catalytic cycle involves the coordination of Cu(I) with the alkyne, which lowers the pKa of the acetylenic proton and leads to the formation of a copper-acetylide complex. acs.org This complex then coordinates with the azide, proceeding through a stepwise process to form the stable triazole product. acs.org
While various copper sources are effective, complexes containing specific ligands can enhance catalytic efficiency. Research into related structures, such as Cu(I) furan-2-thiocarboxylate complexes, has demonstrated their effectiveness as "click" catalysts for synthesizing glycoconjugates. researchgate.net The furan-2-carboxylate ligand, with its carboxylate group, can modulate the electron density on the copper center, which is crucial for facilitating the oxidative addition steps in the catalytic cycle. The choice of catalyst can be tailored for specific experimental needs, with numerous combinations yielding the desired triazole products in high yields. nih.gov
Table 1: Overview of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description | Source(s) |
|---|---|---|
| Reaction | 1,3-dipolar cycloaddition of organic azides and terminal alkynes. | acs.org |
| Product | Exclusively 1,4-disubstituted 1,2,3-triazoles. | nih.gov |
| Catalyst | Typically a Copper(I) species. | acs.orgmdpi.com |
| Mechanism | A stepwise process involving the formation of a copper-acetylide intermediate. | acs.org |
| Advantages | High regioselectivity, excellent yields, mild reaction conditions, and broad functional group tolerance. | beilstein-journals.orgnih.gov |
Oxidation Catalysis (e.g., Selective Oxidation of Biomass-Derived Compounds)
Copper furan-2-carboxylate complexes play a significant role in the catalytic oxidation of biomass-derived compounds, a key area in the development of sustainable chemical processes. mdpi.comrmit.edu.au A notable application is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a valuable bio-based monomer for producing polyesters. acs.org Similarly, furfural (B47365), another important biomass-derived platform molecule, can be catalytically converted to furoic acid (furan-2-carboxylic acid). mdpi.com
Copper-based catalysts are effective for these transformations. For instance, the oxidation of furfural to furoic acid can be achieved using a CuCl catalyst in the presence of an oxidant like tert-butyl hydroperoxide. mdpi.com In these reactions, the copper species facilitates the oxidation of the aldehyde group to a carboxylic acid. The formation of a copper carboxylate intermediate is a plausible step in the catalytic cycle. The use of copper catalysts is advantageous due to their low cost and high efficiency in promoting the selective oxidation of these furanic aldehydes. rmit.edu.auacs.org
Table 2: Catalytic Oxidation of Biomass-Derived Furans
| Substrate | Product | Catalyst System Example | Key Findings | Source(s) |
|---|---|---|---|---|
| Furfural | Furoic Acid | CuCl / t-BuOOH | Efficient one-pot synthesis method developed. | mdpi.com |
| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic Acid (FDCA) | Copper-based anodes | High Faradaic efficiencies for FDCA production via electrochemical oxidation. | acs.org |
Role in Electrochemical Catalysis
In the realm of electrochemical catalysis, copper-based systems are instrumental in driving various organic transformations. beilstein-journals.org The electrochemical oxidation of HMF to FDCA is a prime example where copper serves as a catalytic anode. acs.org The oxidized copper surface demonstrates high selectivity for HMF oxidation over the competing water oxidation reaction, which allows for high Faradaic efficiencies in FDCA production. acs.org
Electrochemical methods offer an environmentally friendly route for producing valuable chemicals like FDCA from biomass derivatives. acs.org The process involves using electrons as the redox reagent to achieve selective oxidation at ambient temperature and pressure. acs.org Copper-based electrodes, including those that may form copper carboxylate species on their surface during the reaction, are central to these processes. The catalytic cycle can involve the coordination of the substrate with a Cu(II) species, which is then electrochemically oxidized to a higher oxidation state, such as Cu(III), facilitating the desired chemical transformation. beilstein-journals.orgnih.gov The morphology of the copper electrode, such as nanocrystalline versus bulk forms, can significantly influence the catalytic ability and the final product yield. acs.org
Applications in Materials Science and Engineering
The structural attributes of copper furan-2-carboxylate make it a valuable building block in materials science, particularly for the synthesis of porous crystalline materials with applications in gas storage and separation.
Precursors for Metal-Organic Frameworks (MOFs)
Copper furan-2-carboxylate and its derivatives, such as furan-2,5-dicarboxylic acid, serve as essential organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgmdpi.com MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. 166.62.7 The resulting structures can exhibit exceptionally high porosity and tunable properties. mdpi.com
In the context of copper-based MOFs, the carboxylate groups of the furan (B31954) ligand coordinate with copper ions to form extended one-, two-, or three-dimensional networks. rsc.orgacs.org The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the copper ion and the structure of the organic linker. These copper-furan-carboxylate based MOFs are being explored for various applications, including their use as heterogeneous catalysts themselves. mdpi.comrsc.org The inherent porosity and high density of active copper sites make them efficient and reusable catalysts for reactions like the CuAAC "click" reaction. mdpi.com
Gas Storage and Separation Materials
The porous nature of MOFs derived from copper and furan-dicarboxylate linkers makes them promising candidates for gas storage and separation applications. rsc.orgnih.gov The size, shape, and chemical nature of the pores within the MOF structure can be tailored to selectively adsorb specific gas molecules.
For example, self-assembled Cu-based coordination polymers derived from furan-2,5-dicarboxylic acid have been synthesized and investigated for their hydrogen (H₂) adsorption behavior. rsc.org These materials, despite having relatively low surface areas, exhibit unusually high isosteric heats of hydrogen adsorption, which is attributed to the optimal pore size and the polarizability of the furan heterocycle. rsc.org Similarly, other copper-based MOFs have been designed for the selective separation of C2 hydrocarbons from methane, a critical process in natural gas upgrading. nih.gov The design of the organic linker and the resulting framework topology are crucial in achieving high selectivity for specific gas mixtures. nih.gov
Table 3: Gas Adsorption Properties of a Copper-Furan-Dicarboxylate Based Material
| Property | Value | Significance | Source |
|---|---|---|---|
| Material | Cu-FDC (Copper-furan-2,5-dicarboxylate) | A coordination polymer with potential for gas storage. | rsc.org |
| Surface Area | <300 m²/g | Relatively low, yet shows high adsorption enthalpy. | rsc.org |
| Isosteric Heat of H₂ Adsorption | 7.5–9.2 kJ/mol | Unusually high, indicating strong interaction with H₂ molecules. | rsc.org |
Magnetic Materials Research
Copper(II) furan-2-carboxylate complexes, particularly in their dimeric form, are of significant interest in the field of molecular magnetism. These complexes typically adopt a paddlewheel structure where two copper(II) ions are bridged by four furan-2-carboxylate ligands. This arrangement brings the two paramagnetic Cu(II) centers (each with a d⁹ electron configuration and an unpaired spin, S = 1/2) into close proximity, leading to magnetic exchange interactions.
The temperature dependence of the magnetic susceptibility of these complexes is a key indicator of their magnetic properties. For a typical dimeric copper(II) carboxylate with antiferromagnetic coupling, the effective magnetic moment per copper ion decreases as the temperature is lowered from room temperature, eventually approaching zero at very low temperatures as the diamagnetic singlet state (S=0) becomes fully populated.
Table 2: Illustrative Magnetic Properties of a Binuclear Copper(II) Carboxylate Complex
| Property | Value |
| Structure Type | Binuclear Paddlewheel |
| Magnetic Behavior | Antiferromagnetic |
| Ground State | Singlet (S=0) |
| Exchange Coupling Constant (J) | Typically negative |
Note: This table provides a generalized representation of the magnetic properties expected for a dimeric copper(II) furan-2-carboxylate complex based on the behavior of analogous compounds.
Further research is required to experimentally determine the precise magnetic susceptibility versus temperature curve and the specific J value for copper(II) furan-2-carboxylate. Such studies would enable a more detailed understanding of the magneto-structural correlations in this system and its potential for application in the design of novel magnetic materials.
Vi. Mechanistic Investigations of Biological Interactions of Copper Furan 2 Carboxylate Complexes
DNA Interaction Mechanisms
The interaction of metal complexes with DNA is a critical area of study for the development of new therapeutic agents. The primary modes of non-covalent interaction include intercalation (where a complex inserts itself between the base pairs of the DNA double helix), groove binding (fitting into the major or minor grooves of the DNA), and external electrostatic binding. nih.govnih.gov
Spectroscopic Analysis of DNA Binding (e.g., UV-Vis Absorption Changes)
UV-Vis absorption titration is a common technique used to probe the binding of a complex to DNA. This method involves monitoring the changes in the absorption spectrum of the complex as increasing amounts of DNA are added. Interactions with DNA can cause changes in the electronic structure of the complex, leading to shifts in the absorption maxima (bathochromic/red or hypsochromic/blue shifts) and changes in molar absorptivity (hyperchromism or hypochromism). From these changes, an intrinsic binding constant (K_b) can be calculated, which quantifies the strength of the interaction. mdpi.com
Despite the utility of this method, specific studies detailing the UV-Vis absorption titration of copper furan-2-carboxylate (B1237412) with DNA, including calculated binding constants, are not available in the reviewed literature.
Hydrodynamic Studies of DNA Interaction (e.g., Viscometry)
Viscosity measurements of DNA solutions provide valuable hydrodynamic data to help elucidate the mode of binding. When a complex intercalates between DNA base pairs, it typically causes the DNA helix to lengthen and become more rigid, leading to a measurable increase in the relative viscosity of the solution. nih.gov In contrast, complexes that bind via groove binding or electrostatic interactions cause less significant changes, and can sometimes cause a slight decrease in viscosity by bending the DNA helix. mdpi.com
No specific viscometry data detailing the effect of copper furan-2-carboxylate on the relative viscosity of DNA solutions could be located in the searched scientific literature.
Molecular Docking to Elucidate DNA Binding Modes (e.g., Intercalation)
Molecular docking is a computational (in silico) method used to predict the preferred binding mode, affinity, and specific interactions between a small molecule (the ligand, in this case, a copper complex) and a macromolecular target like DNA. researchgate.net This technique can visualize how the complex orients itself within the DNA grooves or between base pairs and identify key interactions such as hydrogen bonds or van der Waals forces that stabilize the binding. The output typically includes a docking score or binding energy, which estimates the binding affinity. nih.govrsc.org
A search for molecular docking studies specifically modeling the interaction between a copper furan-2-carboxylate complex and a DNA helix did not yield any specific results, precluding the creation of a data table on binding modes or energies.
Enzyme Inhibition Mechanisms
Investigating how complexes interact with and inhibit enzymes is crucial for drug design. Copper complexes, in particular, are studied for their potential to inhibit various enzymes involved in disease pathways. nih.gov
Molecular Docking for Enzyme Active Site Interactions (e.g., α-Amylase)
Molecular docking is widely used to explore the inhibition mechanisms of enzymes like α-amylase, a key enzyme in carbohydrate metabolism. nih.gov By modeling the interaction of a potential inhibitor with the enzyme's active site, researchers can predict binding affinity (docking score), identify the key amino acid residues involved in the interaction, and understand how the compound might block substrate access, thereby inhibiting the enzyme. semanticscholar.orgresearchgate.net
Specific molecular docking studies detailing the interaction of a copper furan-2-carboxylate complex with the active site of α-amylase are not present in the available literature. Therefore, a data table of binding energies and interacting residues cannot be generated.
Vii. Future Research Directions and Perspectives
Rational Design of Next-Generation Copper Furan-2-Carboxylate (B1237412) Coordination Compounds
The future of copper furan-2-carboxylate chemistry lies in the ability to move beyond serendipitous discovery towards the rational design of coordination compounds with predictable structures and functions. This approach involves a synergistic combination of synthetic chemistry and computational modeling to fine-tune the properties of the resulting materials.
Key strategies for the rational design of these compounds will include:
Ligand Modification: The furan-2-carboxylate ligand itself can be systematically modified. Introducing functional groups at various positions on the furan (B31954) ring can alter the electronic properties, steric hindrance, and coordination modes of the ligand. This, in turn, influences the dimensionality, topology, and ultimately, the catalytic or physical properties of the resulting coordination polymer.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will play an increasingly crucial role in predicting the structures and properties of yet-to-be-synthesized compounds. uit.no These models can help researchers understand the influence of different ligands and reaction conditions, thereby guiding synthetic efforts toward materials with desired characteristics, such as specific pore sizes in metal-organic frameworks (MOFs) or optimal electronic structures for catalysis. By predicting reaction pathways, computational studies can accelerate the discovery of novel compounds. uit.no
Table 1: Examples of Building Blocks for Rational Design
| Component | Role | Example | Resulting Structure |
|---|---|---|---|
| Primary Ligand | Forms the core structure with the metal center | Furan-2-carboxylate | Basic framework |
| Metal Ion | Central coordinating atom | Copper(II) | Node in the coordination network |
| Ancillary Ligand | Modifies the final architecture and properties | Pyrazole (B372694), 1,10-phenanthroline | Can lead to discrete clusters or extended 1D, 2D, or 3D polymers unipd.itnih.gov |
Advanced Characterization for In-Situ Mechanistic Studies
A fundamental understanding of reaction mechanisms is paramount for optimizing existing catalytic systems and designing new ones. The development and application of advanced, in-situ characterization techniques will be essential for observing the dynamic changes that copper furan-2-carboxylate catalysts undergo during a chemical reaction.
Future research will focus on:
Spectroscopic and Diffraction Techniques: The use of techniques such as in-situ X-ray Absorption Spectroscopy (XAS), X-ray Diffraction (XRD), and Raman spectroscopy will allow researchers to monitor the oxidation state of the copper centers, changes in the coordination environment, and structural transformations of the catalyst in real-time under actual reaction conditions.
Mass Spectrometry Methods: Advanced mass spectrometry techniques, like desorption electrospray ionization (DESI) and online electrospray ionization (ESI-MS), are powerful tools for identifying transient intermediates in catalytic cycles. rsc.org These methods can provide direct evidence for proposed mechanistic pathways, such as the involvement of specific copper-substrate intermediates in oxidative cyclization reactions. rsc.org
Combined Experimental and Theoretical Approaches: The most comprehensive mechanistic insights will come from combining in-situ experimental data with high-level computational studies. uit.no For instance, DFT calculations can model the energy profiles of different potential reaction pathways, and these theoretical predictions can then be validated against experimental observations of reaction intermediates and kinetics. This integrated approach has been used to elucidate the mechanisms of copper-catalyzed carboxylation reactions, revealing how different substrates can proceed via distinct pathways. uit.no
Development of Sustainable and High-Performance Catalytic Systems
The development of catalysts that are not only highly active and selective but also environmentally benign and economically viable is a major goal. Research in this area will target the entire lifecycle of the catalytic system, from synthesis to application and recovery.
Key areas of focus will include:
Heterogenization of Catalysts: A primary strategy for improving sustainability is the development of solid, heterogeneous catalysts based on copper furan-2-carboxylate. Metal-organic frameworks (MOFs) are particularly promising in this regard. mdpi.com By immobilizing the active copper centers within a robust, porous framework, these materials can be easily separated from the reaction mixture and reused multiple times, reducing waste and catalyst leaching. semanticscholar.orgfrontiersin.org
Catalyst Stability and Reusability: A significant challenge for many catalysts, including those based on furan derivatives, is their stability under reaction conditions, with metal leaching being a common problem. nih.gov Future work will focus on designing more robust coordination polymers and MOFs that can withstand harsh temperatures, pressures, and chemical environments without significant degradation in performance. For example, bimetallic MOFs, such as copper-functionalized zirconium MOFs, have shown exceptional reusability in CO2 conversion catalysis. rsc.org
Green Reaction Media: The use of environmentally friendly solvents, or even solvent-free reaction conditions, is a critical aspect of sustainable catalysis. Research will explore the application of copper furan-2-carboxylate catalysts in aqueous systems, supercritical fluids (like CO2), or biomass-derived solvents. stanford.edu For example, carbonate-promoted C-H carboxylation of 2-furoate can be performed in the absence of traditional solvents to produce furan-2,5-dicarboxylic acid (FDCA), a key bio-based polymer precursor. stanford.eduresearchgate.net
Table 2: Performance Metrics for Sustainable Catalytic Systems
| Metric | Description | Target for Future Research |
|---|---|---|
| Turnover Number (TON) | Moles of product formed per mole of catalyst before deactivation. | Maximization to increase catalyst lifetime. |
| Turnover Frequency (TOF) | Rate of reaction (moles of product per mole of catalyst per unit time). | Maximization for higher process efficiency. |
| Selectivity | The ratio of the desired product formed to the total products formed. | >99% for atom economy and reduced purification costs. |
| Catalyst Reusability | The number of cycles a catalyst can be used without significant loss of activity. | High number of cycles with minimal performance drop. |
| E-Factor | Mass ratio of waste to desired product. | Minimization towards zero-waste processes. |
Exploration of Novel Material Architectures for Emerging Technologies
The versatility of copper and furan-2-carboxylate as building blocks allows for the creation of a wide array of material architectures with unique properties. Future research will explore the synthesis of novel structures and their application in emerging technological fields.
Promising directions include:
Metal-Organic Frameworks (MOFs): Copper furan-2-carboxylate-based MOFs will continue to be a major area of investigation. Their high porosity, tunable pore sizes, and accessible metal sites make them ideal candidates for applications in gas storage and separation, particularly for CO2 capture and utilization. rsc.orgresearchgate.net They are also being explored as highly efficient heterogeneous catalysts for a variety of organic transformations, including "click" reactions. mdpi.comsemanticscholar.org
Nanomaterials: The synthesis of copper furan-2-carboxylate complexes as nanoparticles or their use as precursors to fabricate copper or copper oxide nanomaterials opens up new possibilities. researchgate.net These nanomaterials could find applications in electronics, sensing, and as highly active catalysts due to their high surface-area-to-volume ratio.
Hybrid Materials: Integrating copper furan-2-carboxylate complexes into other materials, such as polymers or inorganic supports, can create hybrid materials with synergistic properties. For example, coating a polymer membrane with a copper carboxylate complex can impart photocatalytic activity, enabling the degradation of pollutants under UV irradiation. rsc.org
Biomedical Applications: The inherent biocompatibility of copper and the potential bioactivity of furan-based molecules suggest that these coordination compounds could be explored for biomedical applications. Copper-based MOFs are already being investigated as carriers for drug delivery. researchgate.netnih.gov
The continued exploration of these diverse material architectures will undoubtedly lead to the discovery of new functionalities and the development of advanced materials that can address key challenges in catalysis, environmental remediation, and technology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic methods for preparing copper(I) furan-2-carboxylate (CuFC) complexes?
- Methodological Answer : CuFC can be synthesized via ligand exchange reactions using copper(I) precursors (e.g., Cu₂O) and furan-2-carboxylic acid under inert atmospheres. Key parameters include stoichiometric ratios (1:1 Cu:ligand), solvent choice (e.g., anhydrous THF), and reaction temperatures (60–80°C). Characterization via FT-IR (carboxylate stretching at ~1600 cm⁻¹) and elemental analysis ensures purity . For reproducibility, experimental details should align with protocols in peer-reviewed syntheses (e.g., coupling reactions in Scheme 3 of ).
Q. How can researchers confirm the structural integrity of copper furan-2-carboxylate complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. Use software suites like WinGX and ORTEP for data refinement and visualization of anisotropic displacement parameters . Powder XRD can supplement SC-XRD to verify phase purity, while NMR (¹³C, ¹H) in deuterated solvents identifies ligand coordination modes. For copper oxidation state confirmation, X-ray photoelectron spectroscopy (XPS) or EPR spectroscopy is recommended .
Advanced Research Questions
Q. What mechanistic role does copper furan-2-carboxylate play in C–C bond-forming reactions?
- Methodological Answer : CuFC acts as a catalyst in domino desulfitative/decarboxylative coupling reactions (e.g., with dihydropyrimidine-2-thiones). The copper center facilitates electron transfer, while the carboxylate ligand stabilizes intermediates. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can elucidate transition states. Note that catalytic efficiency depends on solvent polarity and ligand lability—optimize using Design of Experiments (DoE) frameworks .
Q. How do alkali metal additives influence the carboxylation of furan-2-carboxylate to 2,5-furandicarboxylic acid (FDCA)?
- Methodological Answer : Cesium ions (Cs⁺) enhance FDCA yields (76% in 12 hours at 260°C) by lowering the melting point of salt mixtures, enabling semi-molten conditions for CO₂ insertion at the furan 5-position. However, K⁺/Cs⁺ mixtures (2:1 molar ratio) improve solubility and reduce decomposition. Monitor side products (e.g., acetate, malonate) via HPLC and adjust CO₂ flow rates (40 mL/min) to mitigate char formation .
Q. How should researchers address contradictions in reported catalytic efficiencies of copper furan-2-carboxylate?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent, temperature) or copper oxidation states. Perform control experiments with rigorously characterized Cu(I) vs. Cu(II) complexes. Use kinetic profiling (e.g., time-resolved UV-Vis) to compare turnover frequencies. Cross-validate results with alternative substrates (e.g., thiophene-2-carboxylate analogs) to isolate ligand-specific effects .
Data Analysis and Experimental Design
Q. What strategies optimize the stability of copper furan-2-carboxylate under high-temperature conditions?
- Methodological Answer : Decomposition above 200°C necessitates inert atmospheres (N₂/Ar) and stabilizing ligands (e.g., phosphines). Thermo-gravimetric analysis (TGA) identifies degradation thresholds. For molten-salt reactions (e.g., FDCA synthesis), use eutectic alkali metal mixtures (K₂CO₃/Cs₂CO₃) to lower operational temperatures and minimize thermal stress .
Q. Which spectroscopic techniques best resolve coordination geometry in copper furan-2-carboxylate complexes?
- Methodological Answer : Diffuse reflectance UV-Vis-NIR identifies d-d transitions (e.g., Cu(I) → 4-coordinate geometries). EXAFS provides bond-length resolution for Cu–O/N interactions. For paramagnetic Cu(II) species, low-temperature EPR clarifies geometry (e.g., square planar vs. tetrahedral). Correlate with magnetic susceptibility measurements .
Comparative Studies
Q. How do copper furan-2-carboxylate complexes compare to thiophene-2-carboxylate analogs in catalysis?
- Methodological Answer : Thiophene ligands exhibit stronger σ-donor capacity, altering redox potentials and catalytic activity. Compare turnover numbers in model reactions (e.g., C–C coupling) and analyze Hammett parameters to quantify electronic effects. SC-XRD reveals structural differences (e.g., bond angles, packing motifs) influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
